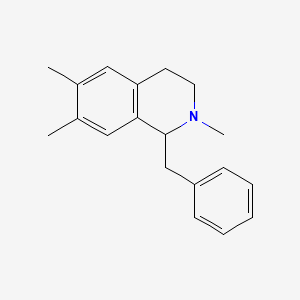

1-Benzyl-2,6,7-trimethyl-1,2,3,4-tetrahydroisoquinoline

描述

属性

CAS 编号 |

683811-63-4 |

|---|---|

分子式 |

C19H23N |

分子量 |

265.4 g/mol |

IUPAC 名称 |

1-benzyl-2,6,7-trimethyl-3,4-dihydro-1H-isoquinoline |

InChI |

InChI=1S/C19H23N/c1-14-11-17-9-10-20(3)19(18(17)12-15(14)2)13-16-7-5-4-6-8-16/h4-8,11-12,19H,9-10,13H2,1-3H3 |

InChI 键 |

TVTQLBVPWZAUFV-UHFFFAOYSA-N |

规范 SMILES |

CC1=CC2=C(C=C1C)C(N(CC2)C)CC3=CC=CC=C3 |

产品来源 |

United States |

准备方法

Organocatalytic Pictet-Spengler Cyclization

The Pictet-Spengler reaction is a cornerstone for constructing THIQ frameworks. A regio- and enantioselective approach was developed using N-(o-nitrophenylsulfenyl)-2-arylethylamines and arylacetaldehydes in the presence of (R)-TRIP as a chiral organocatalyst . For 1-benzyl-2,6,7-trimethyl-THIQ, this method can be adapted by:

-

Substrate Design : Employing 3,4-dimethylphenethylamine and benzylacetaldehyde derivatives.

-

Cyclization : The reaction proceeds via iminium ion formation, followed by nucleophilic attack to form the THIQ ring. The o-nitrophenylsulfenyl group enhances regiocontrol, while MOM (methoxymethyl) protection stabilizes intermediates .

-

Demethylation and Alkylation : Post-cyclization, selective demethylation of MOM-protected intermediates using HCl/MeOH, followed by methylation with methyl iodide (MeI) and K₂CO₃, installs the 6,7-dimethyl groups .

Key Data :

-

Yield: 86–92% enantiomeric excess (ee) for analogous THIQs .

-

Limitations: Requires multi-step functionalization for methyl group installation.

Chiral Ru-Catalyzed Transfer Hydrogenation

Patent literature describes enantioselective synthesis of THIQs via transfer hydrogenation of 3,4-dihydroisoquinolines using Ru(II) complexes . For 1-benzyl-2,6,7-trimethyl-THIQ:

-

Intermediate Preparation : Synthesize 6,7-dimethyl-3,4-dihydroisoquinoline via Friedel-Crafts acylation of 3,4-dimethylphenethylamine.

-

Asymmetric Hydrogenation : Use [(η⁶-p-cymene)RuCl(TSDPEN)] catalyst (TSDPEN = N-tosyl-1,2-diphenylethylenediamine) to reduce the C=N bond, achieving >90% ee .

-

N-Benzylation : React the hydrogenated product with benzyl bromide under basic conditions (K₂CO₃, DMF).

Key Data :

-

Advantages: High stereocontrol; suitable for scalable production.

Reductive Amination and Alkylation

A modular approach involves reductive amination followed by alkylation :

-

Reductive Cyclization : Combine 2-bromobenzaldehyde with methylamine to form 2-bromo-N-methylphenethylamine.

-

Suzuki Coupling : Introduce the benzyl group via Pd-catalyzed coupling with benzylboronic acid.

-

Methyl Group Installation :

Key Data :

-

Challenges: Competing over-alkylation at nitrogen requires careful stoichiometry.

N-Acyliminium Ion Cyclization

J-STAGE studies highlight N-acyliminium ion intermediates for functionalizing THIQs :

-

Lactam Formation : Convert 6,7-dimethyl-1,2,3,4-tetrahydroisoquinoline into its lactam derivative using ClCO₂Et.

-

Reduction and Cyclization : Reduce the lactam to a secondary amine with LiAlH₄, then generate the N-acyliminium ion with TFA. Trapping with trimethyl phosphite yields the phosphonate intermediate, which is hydrolyzed to the methylated product .

Key Data :

-

Utility: Enables late-stage diversification of the THIQ core.

Comparative Analysis of Synthetic Routes

| Method | Key Steps | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|

| Pictet-Spengler | Iminium cyclization, methylation | 70–85 | High regioselectivity | Multi-step functionalization |

| Transfer Hydrogenation | Asymmetric reduction, benzylation | 34–41 | Scalable, stereocontrol | Low yielding for N-alkylation |

| Reductive Amination | Suzuki coupling, alkylation | 30–45 | Modularity | Competing side reactions |

| N-Acyliminium Cyclization | Lactam reduction, phosphonylation | 60–75 | Late-stage diversification | Requires specialized reagents |

Functionalization and Purification Strategies

-

Chromatography : Silica gel chromatography with hexane/EtOAc (4:1) effectively separates intermediates .

-

Crystallization : Hydrochloride salt formation (e.g., using HCl/IPA) improves purity of final products .

-

Analytical Validation : ¹H/¹³C NMR and LC-MS confirm regiochemistry (e.g., δ 2.3–2.5 ppm for C2/C6/C7 methyl groups) .

Industrial and Pharmacological Relevance

1-benzyl-2,6,7-trimethyl-THIQ is a precursor to bioactive alkaloids and pharmaceuticals. Its synthetic routes are optimized for:

化学反应分析

Types of Reactions: 1-Benzyl-2,6,7-trimethyl-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives.

Reduction: Reduction reactions can convert the compound into more saturated derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .

科学研究应用

Neuroprotective Effects

Research has indicated that derivatives of tetrahydroisoquinoline compounds exhibit neuroprotective properties. For instance, studies have shown that certain derivatives can inhibit monoamine oxidase (MAO) enzymes, which are implicated in neurodegenerative diseases. The inhibition of MAO can lead to increased levels of neurotransmitters such as dopamine and serotonin in the brain, potentially alleviating symptoms of depression and other mood disorders .

Acetylcholinesterase Inhibition

Compounds similar to 1-benzyl-2,6,7-trimethyl-1,2,3,4-tetrahydroisoquinoline have been evaluated for their ability to inhibit acetylcholinesterase (AChE), an enzyme associated with Alzheimer's disease. In vitro studies have demonstrated that certain isoquinoline derivatives can significantly inhibit AChE activity, suggesting potential use in treating cognitive decline .

Antidepressant Activity

The antidepressant potential of tetrahydroisoquinoline derivatives has been explored through various behavioral models. Compounds exhibiting strong MAO inhibition have shown promise in reducing immobility time in forced swim tests (FST), indicating potential antidepressant effects .

Anti-inflammatory Properties

Some studies have suggested that tetrahydroisoquinoline derivatives possess anti-inflammatory properties. The modulation of inflammatory pathways can be beneficial in treating conditions such as arthritis and other inflammatory diseases.

Anticancer Potential

Emerging research indicates that isoquinoline derivatives may exhibit anticancer properties. The ability to induce apoptosis in cancer cells while sparing normal cells is a key area of investigation. Preliminary studies suggest that these compounds may interfere with cancer cell proliferation and survival mechanisms.

Case Studies and Research Findings

作用机制

The mechanism of action of 1-benzyl-2,6,7-trimethyl-1,2,3,4-tetrahydroisoquinoline involves its interaction with various molecular targets and pathways. The compound can modulate neurotransmitter systems, exerting neuroprotective effects by inhibiting neuroinflammation and oxidative stress . Its precise molecular targets and pathways are still under investigation, but it is believed to interact with receptors and enzymes involved in neurodegenerative processes .

相似化合物的比较

Comparison with Similar Tetrahydroisoquinoline Derivatives

Structural and Functional Differences

The compound’s activity profile can be contextualized by comparing it to structurally related THIQs (Table 1):

Table 1: Structural and Functional Comparison of Selected THIQ Derivatives

Neurotoxicity and Apoptotic Pathways

- 1BnTIQ : At 500 μM, 1BnTIQ exacerbates glutamate-induced apoptosis by increasing caspase-3 activity and lactate dehydrogenase (LDH) release, while lower concentrations (50 μM) exhibit neuroprotective effects . This dual role contrasts with the compound’s methyl-rich structure, which may modulate apoptosis differently.

- N-Methyl-THIQs: N-Methylation (e.g., N-methylisoquinolinium ion) enhances toxicity by promoting MAO-dependent oxidation, leading to mitochondrial dysfunction and ATP depletion .

- 1MeTIQ : Unlike 1BnTIQ, 1MeTIQ inhibits caspase-3 and MAO, demonstrating neurorestorative effects in Parkinson’s disease models .

Metabolic and Enzymatic Interactions

- MAO Inhibition : 1BnTIQ and N-methyl-THIQs inhibit MAO-A/B, altering dopamine metabolism and increasing oxidative stress . The compound’s methyl groups may reduce MAO affinity compared to hydroxy/methoxy-substituted THIQs.

- Tyrosine Hydroxylase (TH) Modulation : 1BnTIQ suppresses TH activity, depleting dopamine levels, whereas 1MeTIQ preserves TH function .

BBB Penetration and Tissue Distribution

- 1BnTIQ and 1MeTIQ: Both cross the BBB efficiently, with brain concentrations 4.5-fold higher than blood levels . The compound’s lipophilic trimethyl groups may enhance BBB penetration relative to polar derivatives like salsolinol.

生物活性

1-Benzyl-2,6,7-trimethyl-1,2,3,4-tetrahydroisoquinoline (CAS No. 683811-63-4) is a complex organic compound belonging to the tetrahydroisoquinoline class. Its unique structure, characterized by a benzyl group and three methyl groups at specific positions, contributes to its notable biological activities. This article explores the biological activity of this compound through various studies and findings.

- Molecular Formula : C19H23N

- Molecular Weight : 265.4 g/mol

- Structural Characteristics : The compound features a bicyclic structure derived from isoquinoline with significant substituents that enhance its reactivity and interaction with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

- Neurotoxicity : Studies have shown that this compound acts as an endogenous neurotoxin. It has been implicated in the etiology of Parkinson's disease (PD) due to its presence in higher concentrations in the cerebrospinal fluid (CSF) of PD patients compared to controls. Specifically, it induces dopaminergic cell death through apoptotic pathways in human neuroblastoma SH-SY5Y cells .

- Cell Viability and Apoptosis : In vitro studies demonstrate that this compound decreases cell viability in a dose-dependent manner. It increases lipid peroxidation and activates apoptotic markers such as Bax and caspase-3 while decreasing Bcl-xL expression .

- Binding Affinity : The compound has been shown to bind to tubulin beta, affecting its ubiquitination status. This interaction suggests a potential mechanism for its neurotoxic effects and positions it as a candidate for further investigation into PD pathology .

Comparative Analysis with Related Compounds

The following table summarizes the structural similarities and differences between this compound and related compounds:

| Compound Name | CAS Number | Unique Features |

|---|---|---|

| 1-Benzyl-1,2,3,4-tetrahydroisoquinoline | 19716-56-4 | Lacks additional methyl groups at positions 2, 6 and 7 |

| 1-Benzyl-2-methylisoquinoline | 683811-63-X | Contains only one methyl group at position 2 |

| (S)-N-Methyl-N-benzyl-tetrahydroisoquinoline | Not available | Contains a methyl group on nitrogen |

This comparative analysis highlights how the specific arrangement of methyl groups in this compound enhances its biological activity compared to simpler analogs.

Study on Neurotoxicity Mechanism

A pivotal study evaluated the mechanisms of toxicity associated with this compound in dopaminergic cells. The findings indicated that the compound significantly increased markers of oxidative stress and apoptosis while decreasing cell viability . Furthermore, administration of dopamine receptor agonists showed protective effects against the toxicity induced by this compound .

Binding Studies

Another study utilized a diazido-functionalized analog of the compound to identify binding proteins. The results revealed that this compound binds with tubulin beta and affects its ubiquitination process . This interaction may contribute to the pathophysiology of PD by disrupting normal protein degradation pathways.

常见问题

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-Benzyl-2,6,7-trimethyl-1,2,3,4-tetrahydroisoquinoline, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via multi-step organic reactions, including alkylation, cyclization, and reduction. For example, benzyl groups are introduced using benzyl halides (e.g., benzyl bromide) in polar aprotic solvents like DCM or THF. Substituents at the 2-, 6-, and 7-positions are added via nucleophilic substitution or Friedel-Crafts alkylation. Reaction yields (15–82%) depend on stoichiometry, solvent choice, and temperature. For instance, using 1-iodoethane (3 eq) in DMF yields 76% product, while 1-iodopropane (1 eq) yields only 15% due to steric hindrance . Purification often involves column chromatography (e.g., 0–100% ethyl acetate/hexane gradients) or recrystallization .

Q. Which analytical techniques are critical for confirming the structure and purity of 1-Benzyl-2,6,7-trimethyl-THIQ derivatives?

- Methodological Answer :

- 1H NMR : Assigns proton environments (e.g., benzyl protons at δ 7.2–7.4 ppm, methyl groups at δ 1.2–2.5 ppm). Splitting patterns confirm substitution positions .

- Mass Spectrometry (MS) : Validates molecular weight (e.g., m/z = 423.2 for a derivative with methoxy and benzyl groups) .

- TLC : Monitors reaction progress using silica gel plates and UV visualization .

- Elemental Analysis : Ensures >95% purity by matching calculated vs. experimental C/H/N ratios .

Advanced Research Questions

Q. How does the substitution pattern at positions 2, 6, and 7 affect the compound’s biological activity or receptor selectivity?

- Methodological Answer : Structure-activity relationship (SAR) studies reveal that:

- Position 2 : Methyl or ethyl groups enhance metabolic stability but reduce orexin-1 receptor antagonism compared to bulkier substituents (e.g., dipropylamino) .

- Positions 6 and 7 : Methoxy groups improve solubility and binding affinity for serotonin receptors, while dimethylamino groups at these positions increase selectivity for adrenergic receptors .

- Experimental Design : Competitive radioligand binding assays (e.g., using [³H]-labeled antagonists) quantify receptor affinity (IC₅₀ values) .

Q. What methodologies are employed in enantioselective synthesis of this compound, and how is stereochemical integrity maintained?

- Methodological Answer :

- Chiral Auxiliaries : Use (1R,3S)-configured intermediates, as in methyl carboxylate derivatives, to direct stereochemistry during cyclization .

- Asymmetric Catalysis : Chiral ligands (e.g., BINAP) in transition-metal-catalyzed reactions achieve enantiomeric excess (ee >90%) .

- Stereochemical Validation : Polarimetry ([α]D values) and chiral HPLC (e.g., Chiralpak® columns) confirm enantiopurity .

Q. How to design experiments to evaluate in vitro efficacy, such as receptor binding assays or cytotoxicity studies?

- Methodological Answer :

- Receptor Binding Assays :

Prepare cell membranes expressing target receptors (e.g., orexin-1).

Incubate with radiolabeled ligands (e.g., [³H]-SB-674042) and varying concentrations of the test compound.

Measure displacement using scintillation counting; calculate Ki values via nonlinear regression .

- Cytotoxicity Studies :

Treat cancer cell lines (e.g., HeLa, MCF-7) with 1–100 µM compound for 48–72 hours.

Assess viability via MTT assay (absorbance at 570 nm) .

- Data Analysis : Use GraphPad Prism® for dose-response curves and statistical significance (p < 0.05, ANOVA) .

Notes on Contradictions and Limitations

- Yield Variability : Lower yields (e.g., 15% for compound 31) may arise from steric hindrance or side reactions, necessitating optimization of reaction stoichiometry .

- Biological Activity : Some derivatives show conflicting receptor selectivity (e.g., dual orexin/serotonin activity), requiring orthogonal assays (e.g., functional cAMP assays) to resolve mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。